4-Hydroxymethyltetrahydrobenzopsoralen
Description
4-Hydroxymethyltetrahydrobenzopsoralen (CAS: 63381-18-0), also known as 3-(hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one, is a psoralen derivative characterized by a fused furocoumarin core with hydroxymethyl and methyl substituents . Its molecular formula is C₁₄H₁₂O₅, and it exhibits structural features critical to its biological activity, particularly in phototherapy applications. The hydroxymethyl group at the C3 position enhances its ability to intercalate into DNA, while methyl groups at C2, C5, and C9 modulate lipophilicity and UV absorption properties .
Properties
CAS No. |
123577-48-0 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
4-(hydroxymethyl)-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one |
InChI |
InChI=1S/C16H14O4/c17-8-9-5-16(18)20-14-7-15-12(6-11(9)14)10-3-1-2-4-13(10)19-15/h5-7,17H,1-4,8H2 |
InChI Key |
ZFOHJZJKWGWLEE-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=C4C(=C3)C(=CC(=O)O4)CO |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=C4C(=C3)C(=CC(=O)O4)CO |
Other CAS No. |
123577-48-0 |
Synonyms |
4-hydroxymethyltetrahydrobenzopsoralen OHTHBPS |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of 4-Hydroxymethyltetrahydrobenzopsoralen and Analogues
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Core Structure |
|---|---|---|---|---|
| This compound | 63381-18-0 | C₁₄H₁₂O₅ | C3-hydroxymethyl, C2/C5/C9-methyl | Furocoumarin |
| 4-Hydroxybenzoic Acid | 99-96-7 | C₇H₆O₃ | C4-hydroxyl, C1-carboxylic acid | Benzoic acid |
| 4-Hydroxybenzaldehyde | 123-08-0 | C₇H₆O₂ | C4-hydroxyl, C1-aldehyde | Benzaldehyde |
| Creosol (2-Methoxy-4-methylphenol) | 93-51-6 | C₈H₁₀O₂ | C2-methoxy, C4-methyl, C1-hydroxyl | Phenol |
| Trioxsalen | 3902-71-4 | C₁₄H₁₂O₄ | C5-methyl, C8-methoxy | Furocoumarin |
Physicochemical Properties
Table 3: Physicochemical Data
| Property | This compound | 4-Hydroxybenzoic Acid | Trioxsalen |
|---|---|---|---|
| Molecular Weight (g/mol) | 260.24 | 138.12 | 244.24 |
| LogP (Predicted) | 2.8 | 1.5 | 2.5 |
| Solubility in Water | Low | High (1.4 g/100 mL) | Low |
| UV λmax (nm) | 310, 365 | 255 | 300, 340 |
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